

Isobutylparaben-d4: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Isobutylparaben-d4	
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For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on **Isobutylparaben-d4**, a deuterated analog of the widely used preservative, Isobutylparaben. This guide details its chemical properties, and explores its biological interactions, focusing on relevant experimental protocols and signaling pathways.

Core Chemical and Physical Data

Isobutylparaben-d4, the deuterated form of Isobutylparaben, is primarily utilized as an internal standard in analytical and research applications, particularly in mass spectrometry-based methods, to ensure accurate quantification of the parent compound.

Property	Value	Citation(s)
CAS Number	1219805-33-0	[1][2]
Molecular Formula	C11H10D4O3	[1]
Molecular Weight	198.25 g/mol	[3]

Biological Activity and Toxicological Profile

Isobutylparaben, the non-deuterated parent compound, exhibits a range of biological activities primarily associated with its antimicrobial properties, which has led to its extensive use as a preservative in cosmetics, pharmaceuticals, and food products. However, research has also highlighted its potential as an endocrine-disrupting chemical.



Key biological interactions include:

- Nuclear Receptor Activation: Isobutylparaben has been shown to activate several nuclear receptors, including the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] This activation can alter the metabolism of various endogenous and exogenous compounds.
- Oxidative Stress Induction: Studies have indicated that exposure to Isobutylparaben can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress within cells.[6][7]
- Impact on Oocyte Maturation: Research has demonstrated that Isobutylparaben can negatively affect the maturation of oocytes by inducing oxidative stress and causing abnormalities in the cytoskeleton.[6][7]

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the study of Isobutylparaben and its biological effects.

Nuclear Receptor Activation Assays

Objective: To determine the ability of Isobutylparaben to activate PXR, CAR, and PPARa.

Methodology: Reporter Gene Assay[4][8]

- Cell Culture: Stably transfected cell lines expressing the human PXR, CAR, or PPARα receptor and a corresponding reporter gene (e.g., luciferase) linked to a responsive promoter are cultured in an appropriate medium.
- Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Isobutylparaben or a known reference agonist.
- Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
- Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.



 Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control.

Oocyte Maturation Assay

Objective: To assess the impact of Isobutylparaben on the in vitro maturation of oocytes.

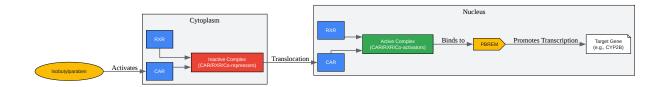
Methodology:[6][7]

- Oocyte Collection: Cumulus-oocyte complexes (COCs) are collected from the ovaries of a suitable animal model (e.g., porcine).
- In Vitro Maturation (IVM): COCs are cultured in a defined maturation medium.
- Isobutylparaben Exposure: The IVM medium is supplemented with different concentrations of Isobutylparaben. A control group without Isobutylparaben is also maintained.
- Assessment of Maturation: After a specific culture period (e.g., 44 hours), the maturation status of the oocytes is evaluated by observing the extrusion of the first polar body under a microscope.
- Further Analysis: Additional endpoints such as cumulus cell expansion, spindle morphology, chromosome alignment, reactive oxygen species (ROS) levels, and apoptosis can be assessed using specific staining and imaging techniques.

Signaling Pathways

The biological effects of Isobutylparaben are mediated through its interaction with specific signaling pathways. The following diagrams illustrate key pathways implicated in its mechanism of action.

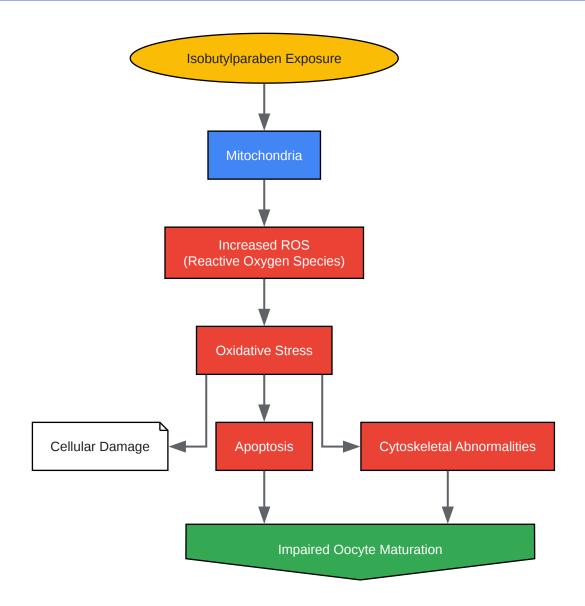




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Constitutive Androstane Receptor (CAR) Activation Pathway.





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Isobutylparaben-Induced Oxidative Stress Pathway in Oocytes.

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